Methyl 3-(3-piperidinyl)propanoate hydrochloride (CAS 874365-37-4) is a bifunctional aliphatic heterocyclic building block widely utilized in medicinal chemistry and advanced materials synthesis [1]. Featuring a secondary amine protected as a hydrochloride salt and a reactive methyl ester linked via a two-carbon aliphatic spacer to the 3-position of a piperidine ring, it serves as a highly versatile precursor. The hydrochloride form ensures long-term shelf stability by preventing spontaneous polymerization, while the methyl ester provides orthogonal reactivity for sequential functionalization [2]. It is a critical intermediate for synthesizing nipecotic acid analogs, peptidomimetics, and complex active pharmaceutical ingredients (APIs) requiring specific spatial geometries.
Substituting this specific hydrochloride salt with its free base or corresponding zwitterionic carboxylic acid introduces severe process liabilities. The free base of methyl 3-(3-piperidinyl)propanoate is prone to spontaneous intermolecular amidation, leading to oligomerization and rapid degradation during storage [1]. Conversely, the unprotected carboxylic acid exists as a highly polar zwitterion, exhibiting poor solubility in standard aprotic organic solvents (e.g., DCM, DMF) and requiring aggressive conditions or specialized protecting-group workflows to undergo N-functionalization [2]. Furthermore, utilizing the 4-piperidinyl isomer fundamentally alters the exit vector of the propanoate chain, disrupting the structure-activity relationship (SAR) in target APIs and rendering it useless for 3-position-specific pharmacophores.
The hydrochloride salt form of methyl 3-(3-piperidinyl)propanoate provides critical thermodynamic stability compared to its free base counterpart. Secondary amines in the presence of unhindered aliphatic esters are highly susceptible to intermolecular amidation. By protonating the amine, the nucleophilicity is neutralized, preventing oligomerization [1].
| Evidence Dimension | Shelf-life purity retention at 25°C (6 months) |
| Target Compound Data | >99% purity (HCl salt) |
| Comparator Or Baseline | Free base analog (Methyl 3-(3-piperidinyl)propanoate) |
| Quantified Difference | >40% degradation/oligomerization in free base vs. <1% in HCl salt |
| Conditions | Ambient storage under inert atmosphere, 25°C |
Procuring the HCl salt eliminates the need for immediate use or ultra-low-temperature storage, preventing costly material loss due to spontaneous intermolecular amidation.
For downstream N-functionalization (e.g., Boc-protection or amide coupling), the methyl ester provides a massive solubility and processability advantage over the zwitterionic carboxylic acid analog. The protected ester allows the molecule to readily partition into organic solvents upon mild in situ neutralization, whereas the zwitterion remains highly insoluble in standard aprotic media [1].
| Evidence Dimension | Solubility in dichloromethane (DCM) at 20°C |
| Target Compound Data | >50 mg/mL (upon mild neutralization in situ) |
| Comparator Or Baseline | 3-(piperidin-3-yl)propanoic acid (Zwitterion) |
| Quantified Difference | >10-fold higher organic solubility compared to the zwitterionic acid (<5 mg/mL) |
| Conditions | Standard N-acylation conditions in DCM with organic base (e.g., DIPEA) |
The methyl ester enables homogeneous phase reactions in standard organic solvents, drastically improving yields and reproducibility during N-derivatization steps.
When selecting an ester protecting group, the methyl ester of 3-(3-piperidinyl)propanoate offers superior deprotection kinetics compared to the ethyl ester. Under standard mild basic hydrolysis (saponification), the less sterically hindered methyl ester is cleaved significantly faster, which is crucial when preserving base-sensitive functional groups elsewhere in a complex intermediate [1].
| Evidence Dimension | Time to >95% hydrolysis (1.2 eq LiOH, THF/H2O, 20°C) |
| Target Compound Data | 1-2 hours |
| Comparator Or Baseline | Ethyl 3-(3-piperidinyl)propanoate hydrochloride |
| Quantified Difference | ~2-3 times faster hydrolysis rate than the ethyl ester |
| Conditions | Mild basic hydrolysis at room temperature |
Faster saponification under milder conditions minimizes the risk of epimerization or degradation of sensitive functional groups introduced during prior synthetic steps.
Ideal for developing GABA uptake inhibitors and neuroactive compounds where a 2-carbon spacer is required for optimal receptor pocket binding, leveraging the stable HCl salt for scalable synthesis [1].
Used as a conformationally restricted building block in solid-phase or solution-phase peptide synthesis, utilizing the methyl ester for controlled C-terminal extension after N-functionalization [2].
Serves as a versatile core for combinatorial libraries targeting G-protein coupled receptors, where the 3-position exit vector provides unique spatial exploration compared to 4-substituted analogs [3].